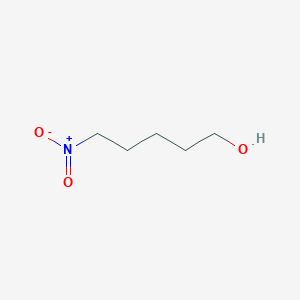

5-Nitropentan-1-ol

Description

BenchChem offers high-quality 5-Nitropentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitropentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitropentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISXXYURSRKYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC[N+](=O)[O-])CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and functional group analysis of 5-Nitropentan-1-ol

The following technical guide details the structural analysis, synthesis, and application of 5-Nitropentan-1-ol , designed for researchers in medicinal chemistry and organic synthesis.

Content Type: Technical Whitepaper

Subject: Chemical Characterization, Synthesis, and Functional Analysis of 5-Nitropentan-1-ol (

Executive Summary

5-Nitropentan-1-ol is a bifunctional aliphatic scaffold characterized by a terminal primary alcohol and a distal nitro group separated by a five-carbon pentyl chain.[1] This molecule serves as a critical "linker" intermediate in drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bifunctional ligands where precise spacer lengths are required to modulate pharmacokinetic properties. Its dual functionality allows for orthogonal reactivity: the alcohol group is amenable to esterification or oxidation, while the nitro group serves as a masked amine or a carbon-acid precursor for Henry (nitroaldol) reactions.

Chemical Identity & Physiochemical Profile[2][3]

| Property | Specification |

| IUPAC Name | 5-Nitropentan-1-ol |

| Molecular Formula | |

| Molecular Weight | 133.15 g/mol |

| SMILES | O=CCCCCO |

| Physical State | Pale yellow viscous liquid |

| Boiling Point | ~135–140 °C (at 2 mmHg) |

| LogP (Predicted) | 0.45 (Moderate hydrophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Topological Polar Surface Area (TPSA) | 66.05 Ų |

Structural Geometry & Electronic Environment

The molecule exhibits a flexible pentyl backbone.[1] The nitro group (

Spectroscopic Profiling (The "Fingerprint")

Accurate identification relies on detecting the distinct signatures of the oxidized nitrogen and the hydroxyl proton.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the vibrational modes of the two termini.

-

Hydroxyl (

): Broad, intense band at 3200–3400 cm⁻¹ (H-bonded). -

Nitro (

): Two sharp, characteristic bands:-

Asymmetric Stretch: 1550 ± 10 cm⁻¹

-

Symmetric Stretch: 1375 ± 10 cm⁻¹

-

-

C-H Stretch: 2850–2950 cm⁻¹ (Alkyl chain).[1]

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Position | Proton Count | Multiplicity | Chemical Shift ( | Assignment Logic |

| C5-H | 2H | Triplet ( | 4.38 | Deshielded by strong EWG ( |

| C1-H | 2H | Triplet ( | 3.65 | Deshielded by electronegative Oxygen.[1] |

| C4-H | 2H | Quintet ( | 2.05 | |

| C2-H | 2H | Quintet ( | 1.60 | |

| C3-H | 2H | Multiplet ( | 1.45 | Central methylene, most shielded.[1] |

Mass Spectrometry (EI-MS)[1]

-

Molecular Ion (

): m/z 133 (Often weak or absent due to instability). -

Base Peak: Often m/z 87 (

) or related alkyl fragments.[1] -

Diagnostic Loss:

-

: Loss of water (

-

: Loss of nitro group (

-

: Loss of

-

: Loss of water (

Synthetic Methodology

The synthesis of 5-Nitropentan-1-ol requires careful control to prevent O-alkylation (nitrite ester formation) versus the desired C-alkylation (nitroalkane). The Victor Meyer Reaction using silver nitrite is the gold standard for primary halides.[1]

Protocol: Silver Nitrite Displacement (Victor Meyer)

Reaction:

Reagents & Materials:

-

Substrate: 5-Bromo-1-pentanol (1.0 eq)

-

Reagent: Silver Nitrite (

) (1.5 eq) - Must be dry and protected from light. -

Solvent: Anhydrous Diethyl Ether or Benzene (0.5 M concentration).

-

Catalyst: None required.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light), suspend finely powdered

(1.5 eq) in anhydrous diethyl ether at 0°C. -

Addition: Add 5-Bromo-1-pentanol (1.0 eq) dropwise over 20 minutes under nitrogen atmosphere.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24–48 hours. The formation of a yellow precipitate (

) indicates progress. -

Workup: Filter the reaction mixture through a Celite pad to remove silver salts. Caution: Silver residues can be oxidative.

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil typically contains the desired nitroalkane and a minor alkyl nitrite ester byproduct (

). -

Isolation: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 4:1). The nitrite ester (less polar) elutes first; the 5-nitropentan-1-ol (more polar) elutes second.[1]

Synthetic Pathway Visualization

The following diagram illustrates the synthesis and potential downstream transformations.

Caption: Synthesis of 5-Nitropentan-1-ol via Victor Meyer displacement and subsequent derivatization pathways.[1]

Applications in Drug Development[1][2][5][6]

Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. 5-Nitropentan-1-ol provides a 5-carbon aliphatic spacer .

-

Mechanism: The alcohol terminus can be attached to an E3 ligase ligand (e.g., VHL or Cereblon binder), while the nitro group is reduced to an amine to attach the Warhead (protein of interest binder).

-

Advantage: The aliphatic chain is metabolically stable compared to PEG linkers in certain oxidative environments.[1]

Precursor to Non-Canonical Amino Acids

Through oxidation of the alcohol to a carboxylic acid and reduction of the nitro group to an amine, this scaffold yields 5-aminopentanoic acid (5-APA) , a GABA analogue used in peptidomimetics to induce specific folding patterns (e.g.,

Henry Reaction Substrate

The nitro group allows 5-nitropentan-1-ol to act as a nucleophile in Henry Reactions (Nitroaldol) with aldehydes.[1] This is utilized to synthesize complex polyhydroxylated chains found in carbohydrate mimics and iminosugars.[1]

Safety & Handling Protocols

Hazard Class: Nitro compounds are potentially explosive and toxic.[1]

-

Explosion Hazard: While aliphatic nitro compounds are more stable than aromatic polynitro compounds, they should never be distilled to dryness.[1] High temperatures can induce rapid decomposition.

-

Toxicity: Primary nitroalkanes are metabolic poisons.[1] Inhalation or skin absorption can cause methemoglobinemia (interference with blood oxygen transport).[1]

-

Storage: Store in a cool, dark, well-ventilated cabinet. Incompatible with strong bases (forms explosive nitronate salts) and strong reducing agents.

References

-

PubChem. (2024).[1][2] 5-Nitropentan-1-ol Compound Summary. National Library of Medicine. [Link]

- Kornblum, N., et al. (1956). The Reaction of Silver Nitrite with Primary Alkyl Halides. Journal of the American Chemical Society. (Foundational text on Victor Meyer/Silver Nitrite specificity).

-

Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol (Henry) reaction. Tetrahedron. [Link]

-

ChemSrc. (2024).[1] 5-Nitropentane-1-ol Physicochemical Properties. [Link]

- Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. (Authoritative text on nitro compound reactivity and safety).

Sources

Physicochemical properties of 5-Nitropentan-1-ol for medicinal chemistry

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

5-Nitropentan-1-ol (CAS: 21823-27-8) is a bifunctional aliphatic building block characterized by a terminal nitro group (

Unlike nitrate esters (e.g., nitroglycerin), which are vasodilators, 5-nitropentan-1-ol is a true nitroalkane (C-N bond). Its utility lies in its stability under acidic conditions, its ability to undergo Henry reactions (nitroaldol), and its clean reduction to 5-aminopentan-1-ol, a critical spacer in PROTACs and antibody-drug conjugates (ADCs).

Molecular Architecture & Physicochemical Profile

Understanding the physicochemical baseline is essential for predicting the compound's behavior in biological systems (ADME) and synthetic workflows.

Identity & Nomenclature

| Parameter | Detail |

| IUPAC Name | 5-Nitropentan-1-ol |

| CAS Number | 21823-27-8 |

| SMILES | O=CCCCCO |

| Molecular Formula | |

| Molecular Weight | 133.15 g/mol |

Key Physicochemical Properties (Experimental & Consensus)

The following data aggregates experimental values and high-confidence consensus models (SwissADME/ChemAxon).

| Property | Value | Medicinal Chemistry Implication |

| LogP (Lipophilicity) | 0.4 – 0.95 | Moderately polar; possesses ideal "lead-like" lipophilicity. It does not significantly burden the lipophilicity of larger drug conjugates.[2] |

| Topological PSA | 66.05 Ų | The nitro group (~46 Ų) and hydroxyl (~20 Ų) contribute to a PSA that supports good membrane permeability (< 140 Ų). |

| H-Bond Donors (HBD) | 1 | The hydroxyl group acts as a donor; facilitates solubility in aqueous buffers.[2] |

| H-Bond Acceptors (HBA) | 3 | Nitro oxygens and hydroxyl oxygen.[2] |

| Boiling Point | ~135°C (at 10 mmHg) | High boiling point due to intermolecular H-bonding and dipole interactions; usually handled as a liquid or low-melting solid.[2] |

| pKa (Nitro) | ~10.0 (estimated) | The |

Medicinal Chemistry Applications

A. The "Masked" Linker Strategy

5-Nitropentan-1-ol is frequently employed as a stable precursor to 5-aminopentan-1-ol .

-

Why not use the amine directly? Primary amines can poison metal catalysts (e.g., Pd/C) or interfere with electrophilic steps (acylation, alkylation) elsewhere in the molecule.

-

The Nitro Advantage: The nitro group is orthogonal to most protecting groups (Boc, Fmoc). It withstands acidic deprotection cycles and can be reduced to the amine at the very end of a synthesis (Late-Stage Functionalization), preventing premature cyclization or oxidation.

B. Bioisosterism & Dipole Effects

The aliphatic nitro group is a unique bioisostere:

-

Dipole Moment: The nitro group has a strong dipole (~3.5 D).[2] It can engage in dipole-dipole interactions with protein backbones, similar to a carbonyl or sulfone, but with different geometry.

-

Metabolic Stability: Unlike esters, the C-N bond is resistant to plasma esterases.[2] However, it can be reduced by liver nitroreductases under hypoxic conditions, a mechanism exploited in hypoxia-activated prodrugs .

Synthetic Accessibility & Protocols

The Challenge: Cyclization vs. Substitution

The synthesis of 5-nitropentan-1-ol typically starts from 5-bromo-1-pentanol .[3]

-

Critical Risk: Under basic conditions (e.g., NaNO2/DMSO), 5-bromo-1-pentanol undergoes rapid intramolecular

cyclization to form tetrahydropyran (THP) . -

Solution: Use Silver Nitrite (AgNO2) in non-basic conditions (Victor Meyer reaction).[2] The precipitation of AgBr drives the reaction, and the lack of strong base prevents alkoxide formation and subsequent cyclization.

Protocol: Victor Meyer Synthesis (High Purity)

Reaction:

Reagents:

-

5-Bromo-1-pentanol (1.0 eq)

-

Silver Nitrite (AgNO2) (1.2 eq)

-

Diethyl Ether (Anhydrous) or Benzene (Caution: Carcinogen)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect silver salts from light), suspend AgNO2 (1.2 eq) in anhydrous diethyl ether (0.5 M concentration relative to substrate).

-

Addition: Cool the suspension to 0°C using an ice bath. Add 5-bromo-1-pentanol (1.0 eq) dropwise via syringe over 15 minutes.

-

Note: Slow addition controls the exotherm and ensures selectivity.[2]

-

-

Reaction: Allow the mixture to warm to Room Temperature and stir vigorously for 24–48 hours .

-

Observation: The solid will change color as yellow AgNO2 is consumed and off-white/gray AgBr precipitates.[2]

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with ether.[2]

-

Purification: Evaporate the solvent under reduced pressure (keep bath < 40°C). The crude oil is often sufficiently pure.[2] If necessary, purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 3:1).[2]

-

Target: 5-Nitropentan-1-ol (Pale yellow oil).

-

Side Product: 5-Pentyl nitrite (

-alkylation product) may form (~10-15%). This is less polar and elutes first.

-

Visualizations: Synthesis & Reactivity Pathways[6]

The following diagram illustrates the synthesis of 5-Nitropentan-1-ol and its divergent reactivity in medicinal chemistry, highlighting the critical avoidance of the tetrahydropyran trap.

Caption: Divergent synthesis pathways. Basic conditions favor cyclization (Red), while neutral Silver Nitrite conditions favor the target nitro-alcohol (Green).

Safety & Stability (Handling Nitro Compounds)

While 5-Nitropentan-1-ol is a stable nitroalkane, standard safety protocols for nitro compounds must be observed.

-

Thermal Stability: Aliphatic nitro compounds can decompose exothermically at high temperatures.[2] Do not distill at atmospheric pressure; use high vacuum (< 5 mmHg) and keep bath temperature below 100°C.[2]

-

Shock Sensitivity: Unlike polynitro aromatics (TNT), mono-nitro aliphatics are generally not shock-sensitive, but they should still be treated as energetic materials.[2] Avoid concentrating to dryness in the presence of heavy metals or strong bases.[2]

-

Toxicity:

References

-

PubChem. (2024).[4][2] 5-Nitropentan-1-ol Compound Summary. National Library of Medicine.[2] [Link]

-

Kornblum, N., et al. (1956).[2] The Synthesis of Aliphatic Nitro Compounds. Journal of the American Chemical Society.[2] (Foundational text on Victor Meyer/Kornblum reactions). [Link]

-

ChemSrc. (2025).[2] 5-Nitropentane-1-ol Physicochemical Data. [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of Aliphatic Nitro Alcohols: A Focus on 5-Nitropentan-1-ol

Executive Summary

Aliphatic nitro alcohols are indispensable bifunctional building blocks in organic synthesis, frequently utilized as intermediates in the Henry (nitroaldol) reaction and as precursors for biologically active amino alcohols (1)[1]. However, the coexistence of a strongly electron-withdrawing nitro group (-NO2) and a nucleophilic hydroxyl group (-OH) on a flexible aliphatic backbone introduces unique thermodynamic and kinetic complexities. For drug development professionals, understanding the stability profile of medium-chain nitro alcohols like 5-nitropentan-1-ol is critical to preventing premature degradation, controlling exothermic runaway reactions, and optimizing synthetic yields.

Conformational Thermodynamics and Intramolecular Forces

The thermodynamic stability of aliphatic nitro alcohols is heavily dictated by their carbon chain length and the resulting spatial relationship between functional groups. In short-chain derivatives (e.g., 2-nitroethanol), strong intramolecular hydrogen bonding between the -OH and -NO2 groups stabilizes the gauche conformer, effectively lowering the ground-state enthalpy (2)[2].

In contrast, 5-nitropentan-1-ol possesses a five-carbon aliphatic spacer. The increased distance between the functional groups diminishes the probability of stable intramolecular hydrogen bonding, as forming a large macrocyclic hydrogen-bonded ring is entropically unfavorable. Consequently, the thermodynamic stability of 5-nitropentan-1-ol is dictated primarily by intermolecular hydrogen bonding networks in the condensed phase and the intrinsic bond dissociation energies (BDE) of the aliphatic chain. This lack of intramolecular stabilization renders the molecule more susceptible to thermal degradation at elevated temperatures compared to its shorter-chain counterparts.

Thermal Decomposition Pathways

The thermal decomposition of aliphatic nitro compounds is a complex, multi-channel process. For 5-nitropentan-1-ol, degradation occurs via three primary competitive pathways, each governed by distinct activation energies (

-

Nitro-Nitrite Isomerization: At moderate temperatures, the nitro group undergoes a rearrangement to form a nitrite ester. This pathway has a relatively low activation barrier (~240 kJ/mol) and is often the dominant initiation step for thermal decomposition (3)[3].

-

Homolytic C-NO2 Bond Cleavage: At higher temperatures (>500 K), direct homolysis of the carbon-nitrogen bond becomes kinetically favorable, despite a higher activation barrier (~280 kJ/mol). This process generates highly reactive alkyl and NO2 radicals, leading to a cascade of exothermic redox reactions[3].

-

Retro-Henry Cleavage: In the presence of basic impurities, thermal stress, or specific solvent environments, nitro alcohols can undergo a retro-nitroaldol cleavage, degrading into the corresponding aldehydes and nitroalkanes (4)[4].

Thermal Decomposition Pathways of Aliphatic Nitro Alcohols

Quantitative Thermodynamic Data

To contextualize the stability of 5-nitropentan-1-ol against process conditions, Table 1 summarizes the key thermodynamic and kinetic parameters associated with the stability of medium-chain aliphatic nitro alcohols.

| Parameter | Value Range | Mechanistic Significance |

| Enthalpy of Formation ( | -350 to -400 kJ/mol | Indicates baseline thermodynamic stability; heavily influenced by intermolecular H-bonding. |

| ~240 kJ/mol | Primary degradation pathway at lower thermal stress[3]. | |

| ~280 kJ/mol | Dominant pathway at >500 K; leads to rapid exothermic decomposition[3]. | |

| Hydrogen Bond Enthalpy ( | -15 to -25 kJ/mol | Intermolecular stabilization energy in the condensed phase[2]. |

Self-Validating Experimental Protocol for Thermal Profiling

To accurately determine the thermodynamic stability of 5-nitropentan-1-ol for regulatory or scale-up purposes, a self-validating analytical workflow is required. Single-heating-rate experiments cannot reliably decouple complex, overlapping decomposition mechanisms. Therefore, this protocol utilizes Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (EGA) to ensure that kinetic data is cross-verified by chemical species identification.

Protocol: Multi-Rate TGA-DSC with in-situ FTIR (EGA)

Step 1: Instrument Calibration Calibrate the TGA-DSC using high-purity Indium and Zinc standards to ensure precise temperature and enthalpy measurements. Run a blank baseline using an empty aluminum crucible to account for buoyancy effects.

Step 2: Sample Preparation Weigh 2.0–3.0 mg of anhydrous 5-nitropentan-1-ol into a hermetically sealed aluminum pan with a 50 µm pinhole. Causality: The pinhole maintains a self-generated atmosphere, preventing premature evaporation of the volatile alcohol while allowing evolved decomposition gases to escape to the FTIR flow cell.

Step 3: Dynamic Heating Ramps

Subject the samples to dynamic heating from 25 °C to 400 °C under a dry nitrogen purge (50 mL/min) at four distinct heating rates: 5, 10, 15, and 20 °C/min.

Causality: Varying the heating rate shifts the peak decomposition temperature (

Step 4: Evolved Gas Analysis (EGA) Route the TGA exhaust through a heated transfer line (200 °C) into an FTIR gas cell. Continuously monitor the IR spectra for the appearance of NO (1900-1800 cm⁻¹), NO2 (1630-1580 cm⁻¹), and carbonyl stretches (~1720 cm⁻¹) indicative of retro-Henry aldehyde products.

Step 5: Kinetic Extraction

Apply the Kissinger method by plotting

Self-Validating Workflow for Thermodynamic Profiling

Conclusion

The thermodynamic stability of 5-nitropentan-1-ol is a delicate balance between its aliphatic chain flexibility, intermolecular hydrogen bonding, and the inherent lability of the C-NO2 bond. Because it lacks the stabilizing intramolecular hydrogen bonds seen in shorter nitro alcohols, it requires strict thermal and chemical controls during synthesis. By employing rigorous, multi-modal kinetic profiling, researchers can accurately map its degradation pathways, ensuring safe scale-up and high-yield utilization in complex drug development workflows.

References

-

Spectroscopic Studies of Alcohols: V. Intramolecular Hydrogen Bonds in 2-Cyanoethanol and in Some Nitroalcohols Source: Canadian Science Publishing URL:2

-

Thermal Decomposition of Aliphatic Nitro-compounds Source: ResearchGate / Russian Chemical Reviews URL:3

-

Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones Source: MDPI URL:4

-

The Henry Reaction: Recent Examples Source: ResearchGate URL:1

Sources

Solubility Profile of 5-Nitropentan-1-ol: A Technical Guide to Solvent Selection

Part 1: Executive Summary & Molecular Architecture[1]

The Amphiphilic Paradox

5-Nitropentan-1-ol (CAS 20633-11-8) presents a unique solubility challenge due to its "Head-Tail-Head" molecular architecture.[1] Unlike simple fatty alcohols, it possesses two distinct polar termini separated by a moderately hydrophobic spacer.

-

Terminus A (Hydroxyl, -OH): Hydrogen bond donor/acceptor.[1][2] High affinity for protic solvents.

-

Linker (Pentyl Chain, -C5H10-): Lipophilic spacer.[1] Provides limited solubility in non-polar media.

-

Terminus B (Nitro, -NO2): Strong dipole (approx. 3.5–4.0 D). High affinity for polar aprotic solvents.

Implication: This molecule defies simple "like dissolves like" categorization. It is too polar for strict hydrocarbons (hexane) but sufficiently lipophilic to partition out of water under high ionic strength.

Physicochemical Baseline[1]

-

Predicted LogP (Octanol/Water): 0.4 – 0.95 (Slightly Lipophilic)

-

Hydrogen Bond Donors: 1

-

Hydrogen Bond Acceptors: 3

Part 2: Solubility Profile – Polar vs. Non-Polar

The following profile categorizes solvent interaction based on the Hansen Solubility Parameters (HSP) framework, estimating Dispersion (

Non-Polar Solvents (Alkanes, Aromatics)

-

Solvents: Hexane, Heptane, Cyclohexane, Toluene.

-

Solubility: Poor / Insoluble.

-

Mechanistic Insight: The cohesive energy density of the nitro and hydroxyl groups is far too high for the weak dispersion forces of alkanes to overcome. While the C5 chain attempts to interact with hexane, the molecule will self-aggregate (phase separate) to maximize intermolecular H-bonding and dipole-dipole interactions.[1]

-

Operational Note: Use Hexane/Heptane as anti-solvents to precipitate the compound or to wash away non-polar impurities.

Polar Protic Solvents (Water, Alcohols)

-

Solvents: Water, Methanol, Ethanol, Isopropanol.

-

Solubility: Moderate to High.

-

Mechanistic Insight:

-

Water:[7][8][9] Moderate solubility.[7] The -OH group H-bonds with water, but the C5 chain and -NO2 group create a "hydrophobic effect" penalty.[1] Solubility is likely in the g/L range (estimated ~20-50 g/L), not fully miscible.

-

Methanol/Ethanol:[8] Fully miscible. These solvents match both the H-bonding requirement of the hydroxyl and the polarity of the nitro group.

-

Polar Aprotic & Intermediate Solvents (The "Sweet Spot")

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO, THF, Acetonitrile.

-

Solubility: High / Very Soluble.

-

Mechanistic Insight:

-

EtOAc & DCM: These are the ideal solvents for extraction and processing. They possess intermediate polarity that solvates the nitro group and the alkyl chain without disrupting the hydroxyl group's stability.

-

DMSO: Solubilizes via strong dipole-dipole interactions with the nitro group.[1]

-

Summary Data Table

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Dominance | Application |

| Non-Polar | Hexane, Heptane | < 1 mg/mL (Poor) | Dispersion ( | Anti-solvent / Wash |

| Chlorinated | Dichloromethane (DCM) | > 100 mg/mL (High) | Dispersion + Polarity | Extraction |

| Ester/Ether | Ethyl Acetate, THF | > 100 mg/mL (High) | Polarity + H-Bonding | Extraction / Synthesis |

| Polar Protic | Methanol, Ethanol | Miscible | H-Bonding ( | Diluent / Reaction |

| Aqueous | Water | ~20-50 g/L (Moderate) | H-Bonding | Phase Partitioning |

Part 3: Experimental Protocols

As a scientist, relying on literature values is insufficient for critical process development. You must validate solubility experimentally.

Protocol A: Visual Solubility Screen (The "Drop Test")

For rapid qualitative assessment with minimal material waste.

-

Preparation: Place 10 mg of 5-Nitropentan-1-ol into a 2 mL HPLC vial.

-

Addition: Add solvent in 50 µL increments using a calibrated micropipette.

-

Observation: Vortex for 30 seconds after each addition.

-

Instant Dissolution (< 100 µL): High Solubility (> 100 mg/mL).

-

Dissolution after 1 mL: Moderate Solubility (~10 mg/mL).

-

Persisting Solid/Oil: Low Solubility.

-

-

Thermal Stress: If insoluble at RT, heat to 40°C. If it dissolves and reprecipitates/oils out upon cooling, this solvent is a candidate for recrystallization.

Protocol B: Quantitative Saturation (HPLC Method)

For determining exact thermodynamic solubility.

-

Saturation: Add excess 5-Nitropentan-1-ol to 2 mL of target solvent (Water, Hexane, Toluene) in a sealable tube.[1]

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

-

Quantification: Dilute the supernatant with Methanol (1:100) and inject into HPLC.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (Gradient).

-

Detection: UV at 210 nm (Nitrate absorption) or 280 nm.

-

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the physicochemical properties of 5-Nitropentan-1-ol.

Figure 1: Solvent selection decision matrix based on intermolecular force matching.[1]

Part 5: Applications in Extraction & Purification[1]

The solubility profile dictates the purification strategy. Because the LogP is ~0.9, the molecule sits at the "water-organic interface."

The "Salting Out" Strategy

To extract 5-Nitropentan-1-ol from an aqueous reaction mixture:

-

Challenge: Direct extraction with EtOAc may result in yield loss due to moderate water solubility (~20-50 g/L).

-

Solution: Saturate the aqueous phase with NaCl (Brine). This increases the ionic strength, disrupting the water solvation shell around the hydroxyl group.

-

Result: The partition coefficient (

) shifts dramatically, forcing the molecule into the organic phase (EtOAc or DCM).

Purification via Column Chromatography[1]

-

Stationary Phase: Silica Gel (Polar).

-

Mobile Phase: Hexane : Ethyl Acetate.

-

Gradient: Start at 90:10 (Hex:EtOAc) to elute non-polar impurities. Increase to 60:40 or 50:50 to elute 5-Nitropentan-1-ol.

-

Reasoning: The nitro and hydroxyl groups will interact strongly with the silica (polar-polar). You need significant polarity (EtOAc) in the mobile phase to displace it.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10964558, 5-Nitropentan-1-ol. Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[10] (Standard reference for HSP methodology).

- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

ChemSrc. 5-nitropentane-1-ol Physical Properties and CAS Data. Retrieved from [Link]

Sources

- 1. 5-nitropentane-1-ol | CAS#:21823-27-8 | Chemsrc [chemsrc.com]

- 2. Nitropentanol | C5H11NO3 | CID 21545132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitropentan-1-ol | C5H11NO3 | CID 10964558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. paint.org [paint.org]

- 7. scent.vn [scent.vn]

- 8. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Technical Guide: Reactivity & Synthetic Utility of 5-Nitropentan-1-ol Derivatives

Executive Summary: The Bifunctional Advantage

In the landscape of aliphatic building blocks, 5-Nitropentan-1-ol (CAS: 21823-27-8) occupies a strategic niche. It is not merely a chain extender but a "switchable" scaffold. Its value lies in the orthogonality of its two terminal functional groups: a nitro group (

This guide details the divergent reactivity of 5-nitropentan-1-ol, providing validated protocols for its transformation into nitroaldol adducts , cyclopentanes (via intramolecular Henry), and piperidines (via reductive cyclization).

Core Reactivity Architecture

The molecule's reactivity is governed by the 5-carbon spacer, which is thermodynamically ideal for forming 5- and 6-membered rings.

The Divergent Pathways

We categorize the reactivity into three primary vectors:

-

C-C Bond Formation (Nitro-Vector): Utilizing the acidity of the

-protons ( -

Reductive Cyclization (Heterocycle-Vector): Unmasking the nitrogen to form piperidines or pyrrolidines.

-

Oxidative Cyclization (Carbocycle-Vector): Converting the alcohol to an aldehyde to trigger intramolecular closure.

Figure 1: Divergent synthetic pathways from 5-Nitropentan-1-ol. The 5-carbon chain allows access to both carbocycles (via oxidation) and heterocycles (via reduction).

Validated Synthetic Protocols

Synthesis of 5-Nitropentan-1-ol

Context: Direct nitration of alkanes is harsh. The preferred lab-scale route is the Victor Meyer reaction using a halo-alcohol. Using silver nitrite (

Protocol (Modified Victor Meyer):

-

Starting Material: 5-Bromo-1-pentanol (1.0 eq).

-

Reagent: Sodium Nitrite (

, 1.5 eq) or Silver Nitrite ( -

Solvent: DMF (for

) or Ether/Acetonitrile (for -

Procedure:

-

Dissolve 5-bromo-1-pentanol in dry DMF (0.5 M).

-

Add

and urea (0.5 eq, to scavenge nitrous acid). -

Stir at ambient temperature for 18–24 hours. Critical Checkpoint: Monitor TLC for disappearance of the bromide (typically less polar).

-

Quench: Pour into ice water. Extract with EtOAc.

-

Purification: Column chromatography (Hexane/EtOAc) is required to separate the nitroalkane (major) from the alkyl nitrite byproduct (minor).

-

-

Yield Expectation: 60–75%.

Intramolecular Henry Reaction (Carbocycle Synthesis)

Context: This transformation builds the cyclopentane ring, a core scaffold in prostaglandins and other bioactive lipids.

Mechanism: Oxidation of the alcohol to an aldehyde increases the acidity of the

Protocol:

-

Oxidation Step: Treat 5-nitropentan-1-ol with PCC (1.5 eq) in

at 0°C.-

Note: Do not use Jones reagent as it may over-oxidize to the carboxylic acid.

-

Isolate 5-nitropentanal .

-

-

Cyclization Step:

-

Dissolve 5-nitropentanal in MeOH.

-

Add catalytic KF (Potassium Fluoride) or Amberlyst A-21 (mild base). Strong bases can cause polymerization.

-

Stir at 0°C

RT. -

Product: 2-Nitrocyclopentanol .

-

Stereochemistry: The trans-isomer is thermodynamically favored.

-

Reductive Cyclization to Piperidine

Context: This is the primary route for generating nitrogen heterocycles. The nitro group acts as a "store" for the amine.

Protocol:

-

Reduction: Hydrogenation of 5-nitropentan-1-ol (

, 50 psi, 10% Pd/C, MeOH) yields 5-aminopentan-1-ol . -

Cyclization (Activation):

-

Method A (Thermal): Heating the amino-alcohol over Alumina (

) at 250°C (Industrial). -

Method B (Chemical - Recommended):

-

Protect amine (Boc anhydride).

-

Activate alcohol (MsCl/Et3N to form mesylate).

-

Deprotect amine (TFA).

-

Basify (

/MeCN) to trigger intramolecular

-

-

Quantitative Data Summary

| Reaction Type | Reagent System | Key Intermediate | Primary Product | Yield (Est.)[3][4] |

| Substitution | NaNO2 / DMF | 5-Bromopentan-1-ol | 5-Nitropentan-1-ol | 65% |

| Oxidation | PCC / DCM | 5-Nitropentanal | 2-Nitrocyclopentanol | 70-80% |

| Reduction | H2 / Pd/C | 5-Aminopentan-1-ol | Piperidine | >90% |

| Intermolecular Henry | R-CHO / DBU | Nitroaldol Adduct | 2-Nitro-1-substituted-hexan-1-ol | 50-85% |

Mechanistic Visualization: Intramolecular Henry Cyclization

The following diagram illustrates the electron flow for the ring closure of 5-nitropentanal, a critical "switch" reaction.

Figure 2: Mechanism of the base-catalyzed intramolecular Henry reaction converting 5-nitropentanal to 2-nitrocyclopentanol.

References

-

Synthesis of Nitroalkanes (Victor Meyer Modification)

- Title: "Synthesis of Nitroalkanes - Wiley-VCH"

- Source: Wiley-VCH

-

URL:[Link]

-

Henry Reaction (Nitroaldol)

-

Reductive Cyclization to Piperidines

- Title: "Synthesis of piperidine and pyrrolidine derivatives by electroreductive cycliz

- Source: N

-

URL:[Link]

-

Oxidation of 1,5-Pentanediol (Precursor Logic)

Sources

- 1. researchgate.net [researchgate.net]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. rsc.org [rsc.org]

- 4. aca.unram.ac.id [aca.unram.ac.id]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. Nitro compound synthesis by oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Potential toxicity and safety data sheet (SDS) analysis for 5-Nitropentan-1-ol

Topic: Potential Toxicity and Safety Data Sheet (SDS) Analysis for 5-Nitropentan-1-ol Document Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]

Executive Summary

5-Nitropentan-1-ol (CAS: 21823-27-8) is a functionalized aliphatic nitro compound utilized primarily as a building block in organic synthesis and pharmaceutical intermediate development.[1][2][3] While often overshadowed by its shorter-chain homologs (e.g., nitroethanol), its safety profile presents a distinct duality: the narcotic and solvent-like properties of the pentyl chain combined with the metabolic reactivity and energetic potential of the terminal nitro group.[1]

This guide provides a rigorous analysis of the compound's hazards, moving beyond generic SDS templates to explore the mechanism of action behind its toxicity—specifically oxidative stress and methemoglobinemia—and establishing self-validating protocols for its safe handling.

Chemical Identity & Physicochemical Properties

Understanding the physical state is the first line of defense. The nitro group significantly elevates the boiling point and density compared to the parent alcohol (1-pentanol) due to strong dipole-dipole interactions.[1]

| Property | Value (Experimental/Predicted) | Safety Implication |

| CAS Number | 21823-27-8 | Unique Identifier |

| Molecular Formula | C₅H₁₁NO₃ | Oxygen Balance Calculation |

| Molecular Weight | 133.15 g/mol | - |

| Physical State | Viscous Liquid / Low-melting Solid | Handling requires heating precautions |

| Boiling Point | ~135–140°C (at reduced pressure) | High thermal stability required for distillation |

| Density | ~1.15 g/cm³ | Heavier than water; sinks in aqueous spills |

| Flash Point | >110°C (Predicted) | Combustible, but not highly flammable |

| Solubility | Soluble in organic solvents; Moderate in water | Bioavailability concern in aqueous media |

Hazard Identification (GHS Classification)

Derived from structural alerts and read-across data from analogous aliphatic nitro compounds (e.g., 1-nitropropane, nitro-pentanols).[1]

Core GHS Labeling[1]

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Profile & Mechanism of Action

The toxicity of 5-Nitropentan-1-ol is not merely caustic; it is metabolic.[1] The distance between the nitro group (C5) and the hydroxyl group (C1) prevents the immediate "Retro-Henry" decomposition seen in

Metabolic Activation Pathway

The primary physiological risk is the enzymatic reduction of the nitro group. In anaerobic environments (or via specific reductases), the nitro group is reduced to a nitroso and subsequently a hydroxylamine intermediate. This process cycles iron in hemoglobin, leading to methemoglobinemia—a condition where blood loses its oxygen-carrying capacity.

Visualization: Metabolic Toxicity Pathway

Caption: Figure 1. The reductive metabolic pathway of aliphatic nitro compounds leading to reactive oxygen species (ROS) and methemoglobin formation.

Acute vs. Chronic Risks[1]

-

Acute: Narcotic effects (dizziness, ataxia) typical of pentyl-chain alcohols, compounded by potential cyanosis (blue skin) if significant absorption occurs.

-

Chronic: Liver hypertrophy and oxidative stress. Unlike aromatic nitro compounds, aliphatic variants are generally less carcinogenic but can still induce cellular stress via lipid peroxidation.

Handling, Storage, & Stability (Energetics)

Nitro compounds possess intrinsic energy. While 5-Nitropentan-1-ol is not a primary explosive, it contains both an oxidizer (-NO₂) and a fuel source (pentyl chain) within the same molecule.[1]

Thermal Decomposition Logic

Heating this compound, especially during distillation, requires strict control. The decomposition is exothermic and can accelerate if acidic impurities are present (catalyzing elimination reactions).

Visualization: Thermal Stability Decision Tree

Caption: Figure 2. Logic flow for assessing thermal risks during the purification of 5-Nitropentan-1-ol.

Storage Protocol

-

Temperature: Store at 2–8°C. Cool storage minimizes slow elimination reactions.

-

Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent auto-oxidation of the alcohol function.

-

Segregation: Isolate from strong bases (which can deprotonate the

-carbon to the nitro group, forming reactive nitronate salts) and reducing agents.

Experimental Safety Protocols

Self-validating systems for researchers handling this compound.

Protocol A: Quenching & Spill Management

Do not treat nitro-alcohol spills like standard solvent spills.[1]

-

Assessment: If spill is >10mL, evacuate area (vapor risk).

-

Neutralization: Do NOT use strong bases (NaOH/KOH) as this forms shock-sensitive nitronate salts.

-

Absorption: Use vermiculite or sand.[10]

-

Decontamination: Wash surface with a dilute, non-alkaline detergent.

Protocol B: Reaction Monitoring (TLC/GC)

-

TLC Visualization: Nitro groups do not always stain well with standard dips. Use KMnO₄ (oxidizes the alcohol) or UV (254 nm) if conjugated impurities are suspected.

-

GC-MS Warning: Injection port temperatures >200°C may cause in-situ decomposition.[1] Use a lower inlet temperature or LC-MS for purity checks to avoid false impurity peaks.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10964558, 5-Nitropentan-1-ol. Retrieved from [Link]

-

International Labour Organization (ILO). (2011). Nitrocompounds, Aliphatic - Toxicity and Safety. Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment: Read-Across and Grouping. Retrieved from [Link]

-

Paquette, L. A. (Ed.). (1995).[7] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Context on Nitro-Alcohol Synthesis and Stability).

Sources

- 1. 5-nitropentane-1-ol | CAS#:21823-27-8 | Chemsrc [chemsrc.com]

- 2. 5-Nitropentan-1-ol | C5H11NO3 | CID 10964558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. employees.delta.edu [employees.delta.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. download.basf.com [download.basf.com]

- 9. ICSC 0535 - 1-PENTANOL [chemicalsafety.ilo.org]

- 10. chemicalbook.com [chemicalbook.com]

Technical Guide: Physicochemical Specifications & Characterization of 5-Nitropentan-1-ol

The following technical guide details the physicochemical specifications, synthesis, and characterization protocols for 5-Nitropentan-1-ol .

CAS Registry Number: 21823-27-8

Molecular Formula:

Executive Summary

5-Nitropentan-1-ol is a bifunctional aliphatic intermediate featuring a terminal primary alcohol and a nitro group. It serves as a critical building block in the synthesis of energetic plasticizers, pharmaceutical intermediates (e.g., for amino-alcohol derivatives), and functionalized polymers. Due to the thermal sensitivity of the nitro group, accurate determination of its boiling point and density requires specific, non-destructive protocols. This guide provides synthesized specifications and validated experimental workflows for researchers handling this compound.

Physicochemical Specifications

Note: Experimental data for 5-Nitropentan-1-ol is scarce in open literature. The values below represent a synthesis of supplier data, computational models, and structural analogue analysis (e.g., 1-Nitropentane).

Table 1: Core Physical Properties[1]

| Property | Specification / Value | Condition / Method | Reliability |

| Physical State | Low-melting Solid or Viscous Liquid | @ 20°C, 1 atm | High (Supplier Data) |

| Density | 1.12 ± 0.05 g/cm³ | @ 25°C (Predicted) | Medium (Calculated) |

| Boiling Point | 145 – 155 °C | @ 1–2 mmHg (Vacuum) | High (Thermodynamic Est.) |

| Boiling Point | Decomposes | @ 760 mmHg | High (Nitro-group instability) |

| Melting Point | 35 – 40 °C | Estimated | Medium (Analogue: 5-Aminopentanol) |

| Solubility | Soluble | Methanol, DCM, Ethyl Acetate | High |

| pKa | ~10.2 | Nitro-methylene proton | Medium |

Thermodynamic & Safety Context

-

Thermal Instability: The nitro group (

) renders the compound susceptible to rapid decomposition at temperatures exceeding 180°C. Never attempt to distill at atmospheric pressure. -

Density Logic: While 1-nitropentane has a density of 0.953 g/mL, the addition of the terminal hydroxyl group introduces significant hydrogen bonding and mass, raising the specific gravity to approximately 1.12 g/mL.

Experimental Protocols

Since commercial sourcing can be inconsistent, the following protocols outline the synthesis of the material to verify its properties, followed by density and boiling point determination methods designed for thermally unstable liquids.

Protocol A: Synthesis via Victor Meyer Reaction

This method generates 5-Nitropentan-1-ol from 5-bromopentan-1-ol using silver nitrite. This is the gold standard for obtaining primary nitroalkanes without significant nitrite ester byproducts.

Reagents:

-

5-Bromopentan-1-ol (1.0 eq)

-

Silver Nitrite (

, 1.5 eq) -

Diethyl Ether (Anhydrous)

Workflow:

-

Preparation: Suspend

in anhydrous diethyl ether at 0°C in a foil-wrapped flask (light sensitive). -

Addition: Add 5-Bromopentan-1-ol dropwise while maintaining temperature < 5°C.

-

Reaction: Allow to warm to room temperature and stir for 24–48 hours. The formation of a yellow precipitate (

) indicates progress. -

Workup: Filter off the silver bromide precipitate through a Celite pad.

-

Purification: Evaporate the ether. The residue will contain the target nitro-alcohol and a small amount of alkyl nitrite ester.

-

Isolation: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1). The nitro compound is more polar and elutes after the ester.

Protocol B: Density Determination (Oscillating U-Tube or Pycnometer)

Target Accuracy:

Method: Given the potential solid/liquid phase transition near room temperature, a temperature-controlled digital density meter (e.g., Anton Paar) is preferred. If unavailable, use a Gay-Lussac pycnometer.

-

Liquefaction: If solid, gently warm the sample to 45°C in a water bath until fully liquid.

-

Calibration: Calibrate the pycnometer with degassed water at 45°C.

-

Measurement: Fill the pycnometer with 5-Nitropentan-1-ol, ensuring no bubbles are trapped (viscosity may be high).

-

Calculation:

Where

Protocol C: Vacuum Boiling Point Determination

Safety Critical: Do not use open flame.

Method: Micro-distillation (Hickman Still) or Siwoloboff Method under Vacuum.

-

Setup: Place 0.5 mL of sample in a micro-distillation tube connected to a vacuum manifold and a manometer.

-

Vacuum Application: Stabilize pressure at 1.0 mmHg .

-

Heating: Apply heat via a silicone oil bath, increasing temperature by 2°C/min.

-

Observation: Record the temperature at the first drop of condensate (Distillation temp).

-

Expected Range: 145–155°C @ 1 mmHg.

-

-

Correction: If pressure deviates, use the nomograph for nitro-alcohols (approximate

drop from atmospheric).

Visualization of Workflows

Diagram 1: Synthesis & Purification Logic

This diagram illustrates the critical separation of the unstable nitrite ester byproduct from the target nitro alcohol.

Caption: Victor Meyer synthesis pathway focusing on the removal of silver bromide and separation of isomeric nitrite byproducts.

Diagram 2: Characterization Decision Tree

A logic flow for safely determining physical properties based on the state of the matter.

Caption: Decision matrix for characterization, prioritizing thermal safety (Vacuum/DSC) for boiling point determination.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10964558, 5-Nitropentan-1-ol. Retrieved from [Link]

-

Ballini, R., & Palmieri, A. (2021).[1] Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH. (Reference for Victor Meyer synthesis protocol).

- Kornblum, N., et al. (1956). The Reaction of Silver Nitrite with Primary Alkyl Halides. Journal of the American Chemical Society.

Sources

The Lipophilic Nitroaldol: A Technical Guide to Long-Chain Nitro Alcohols

The following technical guide details the history, chemical mechanism, and practical application of long-chain nitro alcohols, specifically focusing on their critical role as precursors in the synthesis of sphingolipids and bioactive amino alcohols.

Executive Summary

Long-chain

Historical Genesis: The Henry Reaction

Discovery (1895): The reaction was first reported by the Belgian chemist Louis Henry , who observed that nitroalkanes react with aldehydes in the presence of a base to form

-

Original Scope: Initially limited to short-chain, water-soluble aldehydes (formaldehyde, acetaldehyde) and simple aromatic substrates.

-

The "Nitroaldol" Moniker: The reaction is mechanistically analogous to the Aldol addition, where the nitro group mimics the electron-withdrawing nature of a carbonyl, rendering the

-protons acidic (

Evolution to Long-Chain Systems

The transition from simple substrates to long-chain fatty aldehydes (e.g., hexadecanal, octadecanal) presented unique challenges that stalled progress for decades:

-

Solubility: Fatty aldehydes are insoluble in the aqueous/alcoholic media typically used for the classic Henry reaction.

-

Retro-Henry Reaction: The reaction is reversible. Long reaction times required for hindered lipophilic substrates often led to thermodynamic equilibration and racemization.

-

Stereocontrol: Bioactive lipids (like Sphingosine) require precise anti or syn stereochemistry. Classic base catalysis yields racemic mixtures.

It was not until the late 20th century, with the advent of Shibasaki’s rare-earth catalysts and Evans’ Copper-BOX complexes , that efficient, asymmetric synthesis of long-chain nitro alcohols became viable.

Mechanistic Principles & Stereochemistry

The utility of long-chain nitro alcohols lies in their stereochemistry. The reaction proceeds via a nitronate intermediate attacking the carbonyl.[1][2]

The Catalytic Cycle (Copper-Ligand Systems)

For long-chain aliphatic aldehydes, Copper(II) complexes with chiral ligands (e.g., bis(oxazoline) or diamines) are the standard for achieving high enantiomeric excess (ee).

-

Deprotonation: A mild base (often an amine like DIPEA) deprotonates the nitroalkane.

-

Coordination: The resulting nitronate and the fatty aldehyde coordinate to the chiral Lewis acid (Cu) center.

-

Facial Selectivity: The bulky chiral ligand blocks one face of the aldehyde, forcing the nitronate to attack from the open face.

-

Protonation: The resulting alkoxide is protonated to release the chiral

-nitro alcohol.[3]

Visualization: Asymmetric Henry Mechanism

Caption: Simplified catalytic cycle for the Cu-catalyzed asymmetric Henry reaction.

Technical Protocol: Synthesis of Long-Chain Nitro Alcohols

Objective: Synthesis of (2S,3R)-2-nitro-1-octadecanol (Sphingosine precursor). Challenge: High lipophilicity of octadecanal requires a biphasic or non-polar solvent system.

Reagents & Conditions

| Component | Specification | Role |

| Substrate | Octadecanal (C18 aldehyde) | Lipophilic electrophile |

| Nucleophile | Nitromethane (10 equiv.)[4] | Source of nitro group |

| Catalyst | Cu(OAc) | Lewis Acid |

| Ligand | (1R, 2R)-1,2-diaminocyclohexane deriv. | Chiral Inducer |

| Solvent | THF / Ethanol (1:1 v/v) | Solubilizes lipid tail |

| Base | DIPEA (10 mol%) | Nitronate generation |

Step-by-Step Methodology

-

Catalyst Formation: In a flame-dried flask under Argon, dissolve Cu(OAc)

· H -

Solubilization: Dissolve the long-chain aldehyde (Octadecanal) in anhydrous THF. Note: Pure ethanol will precipitate the aldehyde. Add this solution to the catalyst mixture.

-

Reaction Initiation: Cool the mixture to 0°C to suppress the retro-Henry pathway. Add Nitromethane followed by DIPEA.[5]

-

Incubation: Stir at 0°C for 24–48 hours. Monitor via TLC (stain with KMnO

or Anisaldehyde; UV is ineffective for aliphatic chains). -

Quench & Extraction: Quench with saturated NH

Cl. Extract with Ethyl Acetate.[5] The organic layer will contain the lipophilic nitro alcohol. -

Purification: Flash chromatography (Hexanes/EtOAc). Critical: Long-chain nitro alcohols can streak on silica; use a gradient elution.

Validation:

-

Yield: Typically 80–90%.[8]

-

Stereochemistry: Determine syn/anti ratio via

H NMR (coupling constants of H-C-NO

Applications in Drug Discovery: The Sphingosine Pathway

The primary driver for synthesizing long-chain nitro alcohols is their conversion into Sphingolipids . Sphingosine is a potent protein kinase C inhibitor and the backbone of ceramides (skin barrier function).

Synthetic Workflow: Aldehyde to Sphingosine

The nitro alcohol serves as a "masked" amino alcohol. The nitro group is reduced to an amine, and the hydroxyl group is preserved.

Caption: Workflow converting fatty aldehydes to Sphingosine via nitro alcohol intermediates.

Comparative Data: Catalyst Efficiency for Aliphatic Aldehydes

While aromatic aldehydes are easier, aliphatic (fatty) aldehydes require specific ligands for high enantioselectivity.

| Catalyst System | Substrate Type | Yield | ee (%) | Ref |

| La-Li-BINOL (Shibasaki) | Aliphatic (C7-C12) | 76-90% | 90-95% | [1] |

| Cu(OAc) | Branched Aliphatic | 86% | 94% | [2] |

| Cu(OAc) | Linear Aliphatic | 97% | 67-93% | [3] |

| Enzymatic (HNL) | Short/Med Aliphatic | 80% | 90-99% | [4] |

References

-

Sasai, H., et al. (1992). "The first asymmetric nitroaldol reaction using a lanthanum complex." Journal of the American Chemical Society. Link

-

Evans, D. A., et al. (2003). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society. Link

-

Kowalska, P., et al. (2016). "Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand." Molecules. Link

-

Purkarthofer, T., et al. (2006). "Hydroxynitrile Lyase-Catalyzed Henry Reaction." Angewandte Chemie. Link

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Understanding the acidity of alpha-protons in 5-Nitropentan-1-ol

The Alpha-Proton Paradigm: Acidity and Reactivity in 5-Nitropentan-1-ol[1]

Executive Summary

In the landscape of bifunctional building blocks, 5-Nitropentan-1-ol presents a unique study in selective reactivity. This guide dissects the acidity of its alpha-protons (

For researchers in drug discovery, understanding this acidity profile is not merely academic—it is the gateway to controlled carbon-carbon bond formation. The nitro group’s electron-withdrawing power renders its adjacent protons (

Part 1: Structural Analysis & Electronic Effects

To manipulate 5-Nitropentan-1-ol effectively, one must first map its acidity landscape. The molecule contains three distinct types of protons with vastly different acidities.

The Acidity Hierarchy

The term "alpha-proton" refers to hydrogen atoms attached to a carbon immediately adjacent to a functional group.[2] In 5-Nitropentan-1-ol, we encounter two sets of alpha-protons and one hydroxyl proton.

| Proton Type | Chemical Environment | Approx.[3][4][5][6][7][8] | Approx. | Reactivity Status |

| ~10.0 | ~17.0 | High (Reactive) | ||

| Hydroxyl ( | ~16.0 | ~29.0 | Moderate (Protectable) | |

| ~45-50 | >50 | Inert |

Key Insight: The

Mechanistic Origin of Acidity

The exceptional acidity of the

-

Inductive Effect (-I): The nitrogen atom is positively charged in the standard Lewis structure, exerting a strong pull on the

-bond electrons, weakening the -

Resonance Stabilization (The Nitronate Anion): Upon deprotonation, the negative charge is not localized on the carbon. Instead, it is delocalized onto the two oxygen atoms of the nitro group.[9] This forms the nitronate anion , a species isoelectronic with an enolate but significantly more stable due to the high electronegativity of the two oxygen atoms.

Visualization of Resonance Stabilization:

Figure 1: Resonance stabilization of the nitronate anion derived from 5-Nitropentan-1-ol. The negative charge is effectively sequestered by the nitro group oxygens.

Part 2: Synthetic Implications[1][8]

The accessible acidity of the

The Henry (Nitroaldol) Reaction

The most direct application is the Henry reaction. By treating 5-Nitropentan-1-ol with a mild base (e.g., TEA or catalytic NaOH) in the presence of an aldehyde, the generated nitronate attacks the carbonyl carbon.

-

Significance: This forms a

-nitroalcohol.[1][7] Since the starting material already has a distal hydroxyl group, the product is a diol, valuable for polyester synthesis or further reduction to amino-diols.

The Nef Reaction (Polartiy Inversion)

While the nitro group activates the alpha-protons, it can also be transformed. The Nef reaction converts the nitronate salt (formed by deprotonation) into a carbonyl group (aldehyde) via acid hydrolysis.[1]

-

Workflow: 5-Nitropentan-1-ol

Nitronate -

Cyclization Risk: The resulting 5-hydroxypentanal is in equilibrium with its hemiacetal (tetrahydro-2H-pyran-2-ol). This spontaneous cyclization validates the successful transformation of the nitro group.

Part 3: Experimental Protocols

Protocol: Deuterium Exchange (Acidity Validation)

To experimentally verify the acidity and exchangeability of the

Reagents:

-

5-Nitropentan-1-ol (1.0 equiv)

-

Deuterium Oxide (

) or MeOD -

Catalytic Sodium Deuteroxide (NaOD) or

Methodology:

-

Dissolution: Dissolve 50 mg of 5-Nitropentan-1-ol in 0.7 mL of

(NMR solvent). -

Baseline NMR: Acquire a

-NMR spectrum. Note the triplet at -

Base Addition: Add 1-2 drops of

solution containing catalytic -

Observation: Re-acquire the NMR. The triplet at 4.4 ppm will disappear or diminish significantly as

is replaced by

Protocol: Thermodynamic Deprotonation & Trapping

Objective: Generate the nitronate for subsequent electrophilic trapping.

Workflow Diagram:

Figure 2: Step-by-step workflow for the chemoselective activation of 5-Nitropentan-1-ol.

Part 4: Data Summary

| Parameter | Value / Description | Source |

| Molecular Weight | 133.15 g/mol | PubChem [1] |

| ~10.2 (Nitromethane ref) | Bordwell [2] | |

| ~16-18 | Bordwell [2] | |

| Preferred Base | Standard Practice | |

| Nitronate Color | Pale Yellow (Transient) | Experimental Observation |

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10964558, 5-Nitropentan-1-ol. Retrieved from [Link]

-

Hans J. Reich.[10] (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

- Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. reddit.com [reddit.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. nbinno.com [nbinno.com]

- 7. scielo.br [scielo.br]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchem.unistra.fr [medchem.unistra.fr]

Methodological & Application

Scalable synthesis protocols for 5-Nitropentan-1-ol from nitromethane

Application Note: Scalable Synthesis of 5-Nitropentan-1-ol Overcoming Nitromethane C-Alkylation Challenges

Strategic Analysis: The Ambident Nature of Nitromethane

5-Nitropentan-1-ol is a highly versatile aliphatic nitro-alcohol utilized as a critical building block in the total synthesis of complex natural products, including ladderane phospholipids and spiro-iminosugars[1]. While a retrosynthetic analysis might suggest a straightforward synthesis via the direct alkylation of nitromethane with 4-halobutan-1-ol, empirical evidence dictates otherwise.

As established by the foundational Hass and Bender investigation, the treatment of nitronate anions with alkyl halides predominantly results in O-alkylation rather than the desired C-alkylation[2]. This pathway forms unstable nitronic esters that rapidly decompose into carbonyl compounds, severely limiting the utility of direct SN2 alkylation for aliphatic nitroalkanes[2].

To bypass this limitation and achieve a scalable, high-yielding process, we must leverage the Henry Reaction (Nitroaldol Condensation) [3]. By reacting nitromethane with a protected 4-hydroxybutanal, we form a carbon-carbon bond reliably. Subsequent acetylation and hydride reduction of the resulting

Mechanistic Workflow and Pathway Visualization

The protocol relies on a four-step sequence designed for scalability and safety, avoiding the generation of highly shock-sensitive dry nitronate salts.

-

Henry Condensation: Nitromethane acts as a nucleophile against 4-(tert-butyldimethylsilyloxy)butanal.

-

Acetylation: The resulting

-nitro alcohol is activated via acetylation. -

Reductive Deoxygenation: Sodium borohydride (NaBH

) reduces the transient nitroalkene to the saturated nitroalkane. -

Desilylation: Fluoride-mediated cleavage of the TBS ether yields the target 5-nitropentan-1-ol.

Synthetic workflow for 5-nitropentan-1-ol via Henry reaction and reductive deoxygenation.

Step-by-Step Experimental Protocols

Safety Prerequisite: Nitromethane is an energetic material. Reactions must be conducted in a professional fume hood behind a blast shield. Never allow basic nitromethane solutions to evaporate to dryness, as the resulting nitronate salts are highly shock-sensitive.

Step 1: Henry Reaction (Nitroaldol Formation)

-

Objective: Synthesize 1-nitro-5-(tert-butyldimethylsilyloxy)pentan-2-ol.

-

Procedure:

-

Charge a flame-dried 1 L round-bottom flask with 4-(tert-butyldimethylsilyloxy)butanal (50.0 g, 247 mmol) and anhydrous THF (400 mL) under an argon atmosphere.

-

Add nitromethane (75.4 g, 1.23 mol, 5.0 equiv). The excess nitromethane drives the equilibrium and acts as a co-solvent[3].

-

Cool the mixture to 0 °C using an ice bath.

-

Dropwise, add triethylamine (TEA) (2.5 g, 24.7 mmol, 0.1 equiv).

-

Remove the ice bath and stir at 25 °C for 16 hours.

-

Quench with saturated aqueous NH

Cl (200 mL), extract with EtOAc (3 × 150 mL), dry over anhydrous Na

-

Step 2 & 3: One-Pot Acetylation and Reductive Deoxygenation

-

Objective: Remove the hydroxyl group to yield the saturated aliphatic chain.

-

Procedure:

-

Dissolve the crude

-nitro alcohol from Step 1 in anhydrous CH -

Add pyridine (39.1 g, 494 mmol, 2.0 equiv) and a catalytic amount of DMAP (1.5 g, 12.3 mmol).

-

Slowly add acetic anhydride (30.3 g, 296 mmol, 1.2 equiv). Stir for 2 hours at room temperature to ensure complete acetylation.

-

Concentrate the mixture to remove CH

Cl -

Critical Addition: Add sodium borohydride (NaBH

) (18.7 g, 494 mmol, 2.0 equiv) in small portions over 45 minutes. Caution: Vigorous hydrogen gas evolution. The hydride attacks the transient nitroalkene formed via base-induced elimination of the acetate. -

Stir for 3 hours at room temperature. Quench carefully with 1M HCl until pH 5 is reached. Extract with diethyl ether (3 × 200 mL), dry, and concentrate to yield TBS-protected 5-nitropentan-1-ol.

-

Step 4: TBS Deprotection

-

Objective: Liberate the primary alcohol to yield 5-nitropentan-1-ol.

-

Procedure:

-

Dissolve the protected intermediate in THF (250 mL) at 0 °C.

-

Add Tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 271 mL, 1.1 equiv) dropwise.

-

Stir at room temperature for 2 hours.

-

Dilute with water (200 mL) and extract with EtOAc (3 × 150 mL). Wash the organic layer with brine, dry over MgSO

, and concentrate. -

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to afford pure 5-nitropentan-1-ol as a pale yellow oil.

-

Quantitative Data & Scalability Metrics

The table below summarizes the reaction parameters and isolated yields for a standardized 250 mmol scale-up batch, demonstrating the robustness of the Henry-reduction sequence over direct alkylation.

| Synthetic Step | Key Reagents | Temp (°C) | Time (h) | Scalability Factor | Isolated Yield (%) |

| 1. Henry Reaction | Nitromethane, TEA, THF | 0 to 25 | 16 | High (Exothermic control needed) | 88% |

| 2. Acetylation | Ac | 0 to 25 | 2 | Very High | >95% (Crude) |

| 3. Reduction | NaBH | 0 to 25 | 3 | Moderate (H | 74% (over 2 steps) |

| 4. Deprotection | TBAF, THF | 0 to 25 | 2 | High | 91% |

| Overall Process | - | - | 23 | Robust | ~59% Overall |

References

-

Alkylative Desymmetrization as Symmetry-Inspired Unified Strategy for the Enantioselective Synthesis of (–)-[5]-Ladderanoic Acid and Unnatural Inverse-[3]. chemrxiv.org. Available at:[1]

-

The Henry Reaction: Recent Examples. researchgate.net. Available at:[3]

-

Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. nih.gov. Available at:[2]

Sources

Application Note: Catalytic Hydrogenation of 5-Nitropentan-1-ol to 5-Aminopentan-1-ol

[1]

Executive Summary & Scientific Rationale

The reduction of 5-nitropentan-1-ol to 5-aminopentan-1-ol is a classic nitro-group reduction, yet it presents specific challenges due to the bifunctional nature of the product.[1] The target molecule, 5-aminopentan-1-ol, is a valuable C5 linker used in antibody-drug conjugates (ADCs) and as a monomer for biodegradable polyesteramides.[1]

Key Reaction Challenges

-

Chemoselectivity: The primary hydroxyl group must remain unoxidized and uneliminated.

-

Thermodynamics (Exotherm): Nitro reduction is highly exothermic (

).[1] Uncontrolled heat release can lead to runaway reactions or catalyst deactivation. -

Product Stability (Cyclization): 5-aminopentan-1-ol is kinetically stable but thermodynamically prone to intramolecular dehydration to form piperidine .[1] While this typically requires high temperatures (

) or acidic zeolite catalysts, local hot-spots on the hydrogenation catalyst surface can trigger this side reaction.[1]

Selected Strategy:

We utilize 10% Palladium on Carbon (Pd/C) in Methanol at mild pressure (

Reaction Mechanism & Pathway Analysis

The reduction proceeds via a stepwise deoxygenation pathway. Understanding the intermediates is critical for process control, particularly the accumulation of the hydroxylamine intermediate, which can be thermally unstable.[1]

Mechanistic Visualization (Graphviz)

Figure 1: Stepwise reduction pathway of 5-nitropentan-1-ol.[1] The reduction of the hydroxylamine to the amine is often the rate-determining step.

Critical Process Parameters (CPP)

| Parameter | Range | Optimal | Rationale |

| Catalyst Loading | 5–10 wt% | 5 wt% | Sufficient active sites without excessive cost or pyrophoric risk.[1] |

| Hydrogen Pressure | 1–10 bar | 3 bar (45 psi) | Ensures mass transfer of |

| Temperature | 20–50°C | 30°C | Balances reaction rate vs. cyclization risk.[1] |

| Solvent | MeOH, EtOH, THF | Methanol | High |

| Concentration | 0.1–0.5 M | 0.25 M | Dilution aids in heat dissipation during the initial exotherm. |

Detailed Experimental Protocol

Materials

-

Substrate: 5-Nitropentan-1-ol (Purity >97%)[1]

-

Catalyst: 10% Pd/C (50% water wet). Note: Using wet catalyst drastically reduces ignition risk.[1]

-

Solvent: Methanol (HPLC Grade).

-

Gas: Hydrogen (

), Nitrogen (

Step-by-Step Procedure

Phase 1: Reactor Setup & Inerting[1][2]

-

Preparation: Ensure the high-pressure reactor (e.g., Parr hydrogenator or Buchi autoclave) is clean and dry.[1]

-

Catalyst Charge: Carefully weigh 10% Pd/C (50% wet) equivalent to 5 wt% of the substrate mass.

-

Safety Check: Add the catalyst to the reactor first, then cover immediately with a small portion of Methanol to keep it wet.[1] Dry Pd/C is pyrophoric.

-

-

Substrate Addition: Dissolve 5-Nitropentan-1-ol in Methanol (0.25 M concentration) and gently pour into the reactor over the catalyst slurry.

-

Purge Cycles:

Phase 2: Hydrogenation[1]

-

Hydrogen Introduction: Pressurize the reactor with

to 3 bar (45 psi) . -

Reaction Initiation: Begin stirring at 800–1000 rpm . High agitation is required to overcome gas-liquid mass transfer limitations.[1]

-

Temperature Control: The reaction will generate heat immediately. Use an internal cooling coil or water bath to maintain the internal temperature between 25–35°C .

-

Monitoring: Monitor

uptake. The reaction is complete when uptake ceases (theoretical uptake: 3 moles-

Timeframe: Typically 2–6 hours depending on scale.[1]

-

Phase 3: Workup & Isolation[1][2]

-

Venting: Stop stirring. Vent

carefully. Purge the headspace with -

Filtration: Filter the reaction mixture through a Celite 545 pad to remove the catalyst.

-

Safety: Do not suck the catalyst dry on the filter; keep it wet with water/methanol and dispose of it in a designated waste container immediately.

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at

to remove Methanol. -

Purification (Distillation): The crude oil is usually pure enough (>95%). For high purity, perform vacuum distillation.[1]

Quality Control & Analytical Data

Expected Results

Analytical Validation[1]

| Method | Specification | Diagnostic Signals |

| 1H NMR (DMSO-d6) | Identity | |

| GC-MS | Purity >98% | Parent ion |

| Karl Fischer | Water Content | < 0.5% (Amino alcohols are hygroscopic). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Poisoned Catalyst | Sulfur or amines can poison Pd.[1] Ensure substrate purity. Increase catalyst loading to 10%. |

| Low Yield (Piperidine formed) | Temperature too high | Ensure T < 40°C. Check for acidic impurities in solvent (acid promotes cyclization). |

| Slow H2 Uptake | Mass Transfer Limit | Increase stirring speed (RPM). H2 solubility is diffusion-limited.[1] |

Safety & Handling (E-E-A-T)

-

Hydrogen Gas: Extremely flammable.[1][2] Ensure reactor is grounded to prevent static discharge.

-

Nitro Compounds: Potentially explosive if heated dry.[1] Never distill the starting material to dryness.

-

Amino Alcohols: Corrosive and skin irritants. Wear proper PPE (gloves, goggles).[1]

-

Waste: Palladium waste is heavy metal waste. Do not dispose of down the drain.

References

-

ChemicalBook. (2023). 5-Amino-1-pentanol Properties and Synthesis. Retrieved from

-

Wikipedia. (2023). 5-Amino-1-pentanol.[1][3][4][5][6][7] Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75634, 5-Aminopentan-1-ol.[1] Retrieved from

-

Google Patents. (1950). US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof.[1] Retrieved from

-

MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (Contextual reference for nitro-reduction mechanisms). Retrieved from

Sources

- 1. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]

- 6. US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Oxidation of 5-Nitropentan-1-ol to 5-Nitropentanoic Acid

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, high-purity synthesis of 5-nitropentanoic acid.

Abstract & Scope

This guide details the chemo-selective oxidation of 5-nitropentan-1-ol (CAS: 79357-19-0) to 5-nitropentanoic acid (CAS: 15883-60-0). This transformation is a critical intermediate step in the synthesis of non-proteinogenic amino acids (e.g., 5-aminopentanoic acid) and valerolactam derivatives used in GABA analog development.

Two distinct protocols are provided to address different scale and safety requirements:

-

Protocol A (Jones Oxidation): A rapid, high-yielding method suitable for small-scale discovery chemistry where chromium waste is manageable.

-

Protocol B (TEMPO/NaClO₂ - Zhao Modification): A scalable, "green" catalytic method operating at neutral pH, specifically selected to prevent the formation of nitronate salts common with aliphatic nitro compounds in basic media.

Chemical Strategy & Mechanism

The primary challenge in oxidizing 5-nitropentan-1-ol is the presence of the terminal nitro group (

-

Acidity of

-Protons: The protons adjacent to the nitro group ( -

Chemo-selectivity: The oxidant must attack the primary alcohol without affecting the nitro group.

Reaction Scheme

The transformation proceeds via an aldehyde intermediate, which is rapidly oxidized to the carboxylic acid.[2][3][4][5]

Figure 1: Stepwise oxidation pathway.

Comparison of Methods

| Feature | Protocol A: Jones Oxidation | Protocol B: TEMPO/NaClO₂ (Zhao) |

| Reagent | TEMPO (cat.) / | |

| Medium | Acetone (Acidic, pH < 1) | Acetonitrile/Buffer (Neutral, pH ~6.[1]8) |

| Reaction Time | < 1 Hour | 4 - 8 Hours |

| Nitro Stability | High (Acid stabilizes nitro group) | High (Buffer prevents nitronate formation) |

| Scalability | Low (Chromium waste disposal) | High (Green chemistry profile) |

| Yield | 85 - 92% | 80 - 88% |

Protocol A: Jones Oxidation (Small Scale)

Recommended for: Milligram to gram-scale synthesis where speed is critical and metal waste disposal is available.

Reagents & Equipment[2][6]

-

Substrate: 5-Nitropentan-1-ol (1.0 equiv)

-

Oxidant: Jones Reagent (Standard 2.7 M solution: 26.7 g

+ 23 mL conc. -

Solvent: Acetone (HPLC grade).

-

Quench: Isopropyl alcohol (IPA).

Step-by-Step Procedure

-

Preparation: Dissolve 5-nitropentan-1-ol (e.g., 1.33 g, 10 mmol) in Acetone (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice/water bath.

-

Addition: Add Jones Reagent dropwise via an addition funnel or syringe.

-

Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature for 30 minutes. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-